molecular formula C11H13N3 B2502239 3-(Pyridin-2-yl)piperidine-3-carbonitrile CAS No. 1909318-92-8

3-(Pyridin-2-yl)piperidine-3-carbonitrile

Cat. No.: B2502239
CAS No.: 1909318-92-8
M. Wt: 187.246
InChI Key: JIYSNAASQINWNJ-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)piperidine-3-carbonitrile is a bicyclic organic compound featuring a piperidine ring fused with a pyridine moiety and a nitrile (-C≡N) group at the 3-position. Its molecular formula is C₁₁H₁₃N₃, and its structural attributes include:

  • SMILES: C1CC(CNC1)(C#N)C2=CC=CC=N2
  • InChIKey: JIYSNAASQINWNJ-UHFFFAOYSA-N .

The nitrile group enhances its ability to interact with biological targets, such as enzymes involved in metabolic regulation. For example, sulfonamide derivatives of piperidine-3-carbonitrile (including the pyridinyl variant) exhibit dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in diabetes management .

Properties

IUPAC Name

3-pyridin-2-ylpiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-11(5-3-6-13-9-11)10-4-1-2-7-14-10/h1-2,4,7,13H,3,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYSNAASQINWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)piperidine-3-carbonitrile typically involves the reaction of 2-pyridylmagnesium bromide with 3-cyanopiperidine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for 3-(Pyridin-2-yl)piperidine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)piperidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the development of various derivatives that exhibit diverse biological activities. The synthetic routes often involve reactions such as:

  • Nucleophilic substitution : The carbonitrile group can be modified to introduce various functional groups.
  • Electrophilic aromatic substitution : The pyridine ring can be selectively functionalized to enhance biological activity.

Biological Applications

Ligand in Biochemical Assays
Research has indicated that 3-(Pyridin-2-yl)piperidine-3-carbonitrile can act as a ligand for various receptors, making it valuable in biochemical assays. Its ability to bind to specific targets allows for the exploration of its pharmacological properties.

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential therapeutic effects, including:

  • Anti-inflammatory Activity : Studies have shown that it may reduce pro-inflammatory cytokines in models of arthritis, suggesting a role in treating inflammatory diseases.
  • Anticancer Properties : Preliminary research indicates that derivatives of this compound could inhibit tumor growth and induce apoptosis in cancer cell lines.

Industrial Applications

Development of Novel Materials
In addition to its biological applications, 3-(Pyridin-2-yl)piperidine-3-carbonitrile is explored for its potential in creating novel materials with specific electronic or optical properties. This includes applications in:

  • Organic electronics : Its unique structure may contribute to the development of new organic semiconductors.
  • Sensors : The compound's reactivity can be harnessed for sensor technology.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Organic ChemistryBuilding block for complex moleculesEssential for synthesizing diverse derivatives
Biochemical AssaysLigand for receptor bindingFacilitates studies on pharmacological profiles
Medicinal ChemistryAnti-inflammatory and anticancer effectsReduces cytokine levels; inhibits tumor growth
Industrial ApplicationsDevelopment of electronic materialsPotential use in organic electronics and sensors

Case Studies

  • Anti-inflammatory Effects
    • A study demonstrated that 3-(Pyridin-2-yl)piperidine-3-carbonitrile significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis, indicating its potential as an anti-inflammatory agent.
  • Anticancer Efficacy
    • In ovarian cancer xenograft models, this compound inhibited tumor growth by inducing apoptosis and inhibiting angiogenesis, showcasing its potential as an anticancer therapeutic.
  • Material Science Innovations
    • Research into the compound's electronic properties revealed promising results for its application in organic semiconductor technologies, paving the way for innovative material development.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-3-carbonitrile Derivatives

Sulfonamide Derivatives (e.g., Piperidine-3-carbonitrile sulfonamide)
  • Structure : Similar core (piperidine-3-carbonitrile) with sulfonamide substituents.
  • Activity : Demonstrated DPP-4 inhibition comparable to the antidiabetic drug Vildagliptin in silico and in vitro studies. The nitrile group enhances binding affinity to the enzyme’s active site .
  • Key Difference : Sulfonamide groups improve solubility and metabolic stability compared to the parent compound .
6-[3-(Hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile
  • Structure : Piperidine-3-carbonitrile core modified with hydroxymethyl and phenylpropyl groups.
  • Molecular Formula : C₂₁H₂₅N₃O.

Pyridine-carbonitrile Derivatives

2-Aminopyridine-3-carbonitrile
  • Structure: Pyridine ring with nitrile and amino groups at positions 3 and 2, respectively.
  • Molecular Formula : C₆H₅N₃.
  • Activity: The amino group facilitates hydrogen bonding, making it a precursor for synthesizing heterocyclic pharmaceuticals (e.g., kinase inhibitors) .
2-(Dibutylamino)pyridine-3-carbonitrile
  • Structure: Pyridine-3-carbonitrile with a dibutylamino group at position 2.
  • Molecular Formula : C₁₄H₂₁N₃.

Pyrrolidine-carbonitrile Derivatives

Pyrrolidine-2-carbonitrile sulfonamide
  • Structure : Five-membered pyrrolidine ring with nitrile and sulfonamide groups.
  • Activity : Comparable DPP-4 inhibition to piperidine-3-carbonitrile derivatives but with reduced steric hindrance, favoring faster metabolic clearance .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Functional Groups Biological Activity/Application Reference
3-(Pyridin-2-yl)piperidine-3-carbonitrile C₁₁H₁₃N₃ Piperidine, pyridine, nitrile DPP-4 inhibition, antidiabetic lead
Piperidine-3-carbonitrile sulfonamide Varies Sulfonamide, nitrile DPP-4 inhibition (in vitro)
2-Aminopyridine-3-carbonitrile C₆H₅N₃ Amino, nitrile Pharmaceutical intermediate
2-(Dibutylamino)pyridine-3-carbonitrile C₁₄H₂₁N₃ Dibutylamino, nitrile Agrochemical precursor
Pyrrolidine-2-carbonitrile sulfonamide Varies Pyrrolidine, sulfonamide, nitrile DPP-4 inhibition, faster metabolism

Key Research Findings

  • Nitrile Group Impact : The -C≡N group in all compared compounds enhances electronic interactions with enzymatic targets, particularly in DPP-4 inhibition .
  • Ring Size Differences : Piperidine derivatives (6-membered ring) show higher conformational stability than pyrrolidine analogs (5-membered), influencing binding kinetics .
  • Substituent Effects : Bulky groups (e.g., phenylpropyl in ) increase lipophilicity, whereas polar groups (e.g., sulfonamide in ) improve aqueous solubility.

Biological Activity

3-(Pyridin-2-yl)piperidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, specific therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring attached to a piperidine structure with a cyano group, which is known to influence its pharmacological properties. The presence of these functional groups allows for potential interactions with various biological targets.

The biological activity of 3-(Pyridin-2-yl)piperidine-3-carbonitrile can be attributed to several mechanisms:

  • Receptor Interaction : It has been studied as a ligand for various receptors, including histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurological disorders .
  • Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by affecting mitochondrial pathways and inhibiting specific signaling proteins such as AKT and β-catenin .
  • Inhibition of Drug Resistance : Research indicates that derivatives can inhibit P-glycoprotein (P-gp), thereby potentially reversing multidrug resistance in cancer therapies .

Anticancer Activity

Research has demonstrated that pyridine derivatives exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), showing promising cytotoxic effects with IC50 values indicating effective concentrations .
Cell LineIC50 (µM)Mechanism of Action
MCF-75.0–10.7Induction of apoptosis
PC-313.3P-gp inhibition

Pain Management

As a dual ligand for histamine H3 and sigma-1 receptors, 3-(Pyridin-2-yl)piperidine-3-carbonitrile has shown potential in managing nociceptive and neuropathic pain, suggesting its utility in treating chronic pain conditions .

Case Studies

  • Induction of Apoptosis in Cancer Cells :
    A study highlighted the compound's ability to induce apoptosis through mitochondrial pathways. The release of cytochrome c was significantly increased, leading to cell death in MCF-7 cells without altering death receptor protein levels .
  • Multidrug Resistance Reversal :
    In vitro studies indicated that the compound could effectively inhibit P-gp function, enhancing the accumulation of chemotherapeutic agents in resistant cancer cells. This suggests a potential role in improving the efficacy of existing cancer treatments .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 3-(Pyridin-2-yl)piperidine-3-carbonitrile are crucial for its therapeutic application:

  • Absorption and Distribution : Compounds with similar structures typically exhibit good absorption characteristics and the ability to cross biological membranes effectively .
  • Metabolism : The compound undergoes typical metabolic pathways including oxidation and reduction, which can lead to various derivatives with distinct biological activities .

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